4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate
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Overview
Description
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a difluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a Knoevenagel condensation reaction, where the benzimidazole derivative reacts with malononitrile in the presence of a base.
Coupling with the Phenyl Ring: The intermediate is then coupled with a phenyl ring substituted with a suitable leaving group (e.g., halide) through a nucleophilic aromatic substitution reaction.
Attachment of the Difluorobenzoate Group: Finally, the phenyl derivative is esterified with 2-chloro-4,5-difluorobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: N-bromosuccinimide (NBS), bases like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines from the reduction of cyano groups.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of benzimidazole are known for their antimicrobial and antiviral properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
Medicinally, compounds containing benzimidazole cores are investigated for their potential as anticancer, anti-inflammatory, and antiparasitic agents. The cyano and difluorobenzoate groups may enhance these activities by improving the compound’s pharmacokinetic properties.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their function. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with broad biological activity.
2-Chloro-4,5-difluorobenzoic acid: Used in the synthesis of various pharmaceuticals.
Malononitrile: A key intermediate in organic synthesis.
Uniqueness
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activities. The presence of both benzimidazole and difluorobenzoate moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H12ClF2N3O2 |
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Molecular Weight |
435.8 g/mol |
IUPAC Name |
[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 2-chloro-4,5-difluorobenzoate |
InChI |
InChI=1S/C23H12ClF2N3O2/c24-17-11-19(26)18(25)10-16(17)23(30)31-15-7-5-13(6-8-15)9-14(12-27)22-28-20-3-1-2-4-21(20)29-22/h1-11H,(H,28,29)/b14-9+ |
InChI Key |
SBFJXFYRXUPGQI-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)C#N |
Origin of Product |
United States |
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